4-Nitrophenyl N2,N6-bis((1,1-dimethylethoxy)carbonyl)-L-lysinate

Description

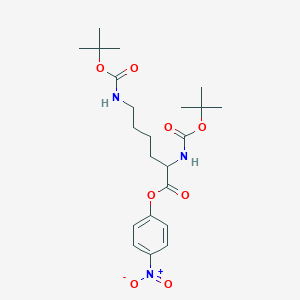

Boc-Lys(Boc)-ONp (CAS: 2592-19-0) is a protected amino acid derivative widely used in peptide synthesis and dendrimer preparation. Its structure features a lysine residue with dual tert-butoxycarbonyl (Boc) protecting groups on both the α-amino and ε-amino groups, and a 4-nitrophenyl (ONp) ester as the activating group. This design enhances stability during coupling reactions and simplifies deprotection steps in solid-phase synthesis . It is particularly valued for its role in synthesizing poly(L-lysine) dendrimers (PLLDs) and complex peptides .

Properties

IUPAC Name |

(4-nitrophenyl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O8/c1-21(2,3)32-19(27)23-14-8-7-9-17(24-20(28)33-22(4,5)6)18(26)31-16-12-10-15(11-13-16)25(29)30/h10-13,17H,7-9,14H2,1-6H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUXBTAUKJETMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948837 | |

| Record name | 4-Nitrophenyl N~2~,N~6~-bis[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-19-0 | |

| Record name | 4-Nitrophenyl N2,N6-bis((1,1-dimethylethoxy)carbonyl)-L-lysinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N~2~,N~6~-bis[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-L-lysinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Protection of Lysine

The preparation begins with the sequential protection of lysine’s α- and ε-amino groups using tert-butoxycarbonyl (Boc) anhydride.

Procedure :

-

Initial Boc Protection :

-

L-lysine is suspended in a 1:1 mixture of dioxane and water.

-

Boc₂O (di-tert-butyl dicarbonate) is added in two molar equivalents under vigorous stirring.

-

The pH is maintained at 8.5–9.0 using 4 N NaOH to ensure selective α-amine protection.

-

After 12 hours at 25°C, the reaction mixture is acidified to pH 2–3 with HCl, precipitating Nα-Boc-L-lysine.

-

-

ε-Amine Protection :

Key Parameters :

-

Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance Boc group stability.

-

Temperature : Reactions conducted at 25°C minimize side reactions like racemization.

Esterification with 4-Nitrophenol

The carboxyl group of Nα,Nε-di-Boc-L-lysine is activated as a 4-nitrophenyl ester to facilitate peptide coupling.

Procedure :

-

Activation :

-

Workup :

-

Precipitated dicyclohexylurea is removed via filtration.

-

The filtrate is washed with 5% citric acid, saturated NaHCO₃, and brine.

-

The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

-

Yield Optimization :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| DCC Equivalents | 1.2 | Maximizes activation |

| Reaction Time | 12–16 hours | Completes esterification |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability:

-

Reactor Design : Tubular reactors with precise temperature control (0–25°C) ensure consistent product quality.

-

Automation : In-line IR spectroscopy monitors Boc deprotection and esterification in real time.

Economic Considerations :

| Factor | Cost Impact | Mitigation Strategy |

|---|---|---|

| Boc₂O Consumption | High | Catalyst recycling |

| Solvent Recovery | Moderate | Distillation loops |

Analytical Validation

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA

Impurity Profile :

| Impurity | Source | Control Measure |

|---|---|---|

| Free 4-nitrophenol | Incomplete coupling | Extended reaction time |

| Partially protected lysine | Insufficient Boc₂O | Excess reagent |

Comparative Methodologies

Alternative Protecting Groups

While Boc is standard, comparative studies highlight trade-offs:

| Protecting Group | Stability | Deprotection Conditions |

|---|---|---|

| Boc (this work) | Acid-labile | TFA, 25°C, 1 hour |

| Fmoc | Base-labile | Piperidine, 20% v/v |

Case Studies in Process Optimization

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butoxycarbonyl) groups in Boc-Lys(Boc)-ONp are acid-labile, enabling selective removal under controlled conditions.

Mechanistic Insight :

- Acidic conditions protonate the Boc group’s carbonyl oxygen, triggering cleavage of the carbamate linkage.

- The 4-nitrophenyl ester remains intact under these conditions, allowing sequential deprotection strategies .

Coupling Reactions

The 4-nitrophenyl (ONp) ester group acts as an activated leaving group, enabling efficient amide bond formation with nucleophiles like amines.

Key Observations :

- The ONp ester’s high electrophilicity accelerates nucleophilic acyl substitution, releasing 4-nitrophenol as a byproduct .

- Coupling efficiency is solvent-dependent, with polar aprotic solvents (e.g., DMF) enhancing reaction rates .

Hydrolysis Reactions

The ONp ester undergoes hydrolysis under basic conditions, yielding the free carboxylic acid.

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | 0.1 M NaOH in THF/H₂O (1:1), 25°C | Nα,Nε-Di-Boc-L-lysine + 4-nitrophenol | >95% |

Kinetics :

- Hydrolysis follows pseudo-first-order kinetics, with a half-life of ~30 minutes under alkaline conditions .

Comparative Reactivity of Boc-Lys(Boc)-ONp

The dual Boc protection and ONp ester differentiate Boc-Lys(Boc)-ONp from similar lysine derivatives:

Scientific Research Applications

Peptide Synthesis

Boc-lys(boc)-onp is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc groups protect the amino functionalities of lysine, preventing unwanted reactions during peptide chain elongation. The 4-nitrophenyl ester group facilitates the formation of amide bonds with incoming amino acids, allowing for efficient peptide assembly. This compound enables the synthesis of peptides with precise sequences and structures, which are crucial for biological activity and therapeutic applications.

Biological Research

In biological contexts, Boc-lys(boc)-onp serves as a substrate in enzymatic assays to study enzyme-substrate interactions. It is particularly useful for investigating the activity of proteases and peptidases, which play critical roles in various biochemical processes. The compound's ability to form specific peptide sequences allows researchers to explore protein-protein interactions and other cellular mechanisms .

Drug Development

Boc-lys(boc)-onp is instrumental in developing peptide-based drugs and therapeutic agents. By synthesizing peptide sequences that mimic natural proteins, researchers can create potential drugs or diagnostic tools. The controlled synthesis provided by this compound allows for the development of peptides with enhanced stability and bioactivity, which are essential for effective therapeutic applications.

Industrial Applications

In the pharmaceutical industry, Boc-lys(boc)-onp is used for large-scale synthesis of peptide drugs. Its role extends to producing peptide-based materials and coatings, which have applications in drug delivery systems and biomaterials. The compound's versatility makes it a valuable asset in both research and industrial settings.

Case Study 1: Enzyme Activity Assays

In a study assessing the activity of specific proteases using Boc-lys(boc)-onp as a substrate, researchers demonstrated that the compound effectively facilitated the cleavage of peptide bonds under controlled conditions. This allowed for precise measurements of enzyme kinetics and provided insights into protease function in cellular processes.

Case Study 2: Peptide Drug Development

Another investigation focused on synthesizing a therapeutic peptide using Boc-lys(boc)-onp as a building block. The resulting peptide exhibited enhanced stability and bioactivity compared to its unprotected counterparts, demonstrating the compound's significance in developing effective drug candidates.

Mechanism of Action

The mechanism of action of Boc-lys(boc)-onp primarily involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino functions of lysine, preventing unwanted side reactions during the coupling of amino acids. The 4-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a leaving group in the coupling reaction. The deprotection of Boc groups under acidic conditions releases the free amino groups, allowing the formation of the desired peptide sequence .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares Boc-Lys(Boc)-ONp with structurally related Boc-protected amino acid ONp esters:

Key Observations :

- Dual Boc Protection : Boc-Lys(Boc)-ONp’s dual Boc groups provide superior protection against side reactions during stepwise dendrimer synthesis compared to single-Boc analogs like Boc-Tyr-ONp .

- Steric Hindrance : The ε-Boc group in Boc-Lys(Boc)-ONp introduces steric hindrance, slowing coupling kinetics relative to Boc-Pro-ONp (low hindrance) but improving selectivity in complex syntheses .

- Side Chain Reactivity : Unlike Boc-Met-ONp (sensitive to oxidation) or Boc-Gln-ONp (hygroscopic), Boc-Lys(Boc)-ONp exhibits stability in organic solvents (e.g., DMF, THF) under standard conditions .

Reactivity and Coupling Efficiency

Boc-Lys(Boc)-ONp demonstrates high coupling efficiency (~93% yield) in peptide bond formation when used with N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) as bases . In contrast:

- Boc-Tyr-ONp requires careful pH control due to tyrosine’s phenolic hydroxyl group, which can participate in unwanted side reactions .

Activation Methods :

Stability and Handling

- Boc-Lys(Boc)-ONp : Stable at −20°C under inert gas; decomposes upon exposure to trifluoroacetic acid (TFA) or HCl/dioxane during Boc removal .

- Boc-Met-ONp : Requires storage under argon to prevent oxidation of the methionine side chain .

- Boc-Gln-ONp : Hygroscopic nature necessitates anhydrous conditions to avoid hydrolysis .

Biological Activity

Boc-lys(boc)-onp, or Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester, is a significant compound in peptide synthesis and biological research. Its structure includes two tert-butoxycarbonyl (Boc) groups that protect the amino functionalities of lysine and a 4-nitrophenyl ester group that facilitates coupling reactions. This article explores the biological activity of Boc-lys(boc)-onp, its mechanism of action, applications in research, and its role in various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : C22H33N3O8

- Molecular Weight : 467.51 g/mol

- Chemical Structure : The compound features:

- Two Boc protecting groups on the alpha and epsilon amine groups of lysine.

- A 4-nitrophenyl ester group at the C-terminus.

Table 1: Structural Features of Boc-lys(boc)-onp

| Feature | Description |

|---|---|

| Boc Groups | Protects amino functionalities |

| 4-Nitrophenyl Ester | Facilitates amide bond formation |

| Role in Peptide Synthesis | Acts as a substrate for enzyme-catalyzed reactions |

Boc-lys(boc)-onp primarily targets Histone Deacetylases (HDACs) , which are enzymes involved in the regulation of gene expression through the deacetylation of histones and non-histone proteins. The compound acts as a substrate for HDACs, leading to changes in histone acetylation status.

Mechanism Overview

- Substrate Interaction : Boc-lys(boc)-onp interacts with HDACs, facilitating the removal of acetyl groups from lysine residues on histones.

- Biochemical Pathway : This interaction is crucial in the histone acetylation-deacetylation pathway , influencing gene expression and cellular functions.

Table 2: Impact on Cellular Processes

| Cellular Process | Effect of Boc-lys(boc)-onp |

|---|---|

| Gene Expression | Modulation through histone deacetylation |

| Cell Signaling | Altered signaling pathways due to gene regulation |

| Cellular Metabolism | Influences metabolic pathways via HDAC activity |

Applications in Research

Boc-lys(boc)-onp is extensively utilized in various scientific fields:

Peptide Synthesis

- Role : It serves as a building block in solid-phase peptide synthesis, protecting lysine residues during chain elongation.

- Significance : The dual protection strategy allows for controlled reactions, enhancing synthetic efficiency.

Enzymatic Assays

- Use : Employed as a substrate to study HDAC enzymatic activities.

- Research Findings : Studies have shown that Boc-lys(boc)-onp can effectively demonstrate enzyme kinetics and substrate specificity for HDACs .

Case Studies

- Histone Modification Studies : Research has demonstrated that peptides synthesized using Boc-lys(boc)-onp exhibit altered histone modification patterns, impacting gene expression profiles in cancer cells.

- Therapeutic Development : Investigations into peptide-based drugs have highlighted the potential of Boc-lys(boc)-onp-derived peptides in targeting specific diseases through modulation of HDAC activity.

Table 3: Summary of Research Applications

| Application Area | Description |

|---|---|

| Peptide Chemistry | Used as a key intermediate in peptide synthesis |

| Cancer Research | Investigated for its role in altering histone modifications |

| Drug Development | Potential use in creating therapeutic peptides targeting HDACs |

Q & A

Basic Research Questions

Q. How is Boc-Lys(Boc)-ONp utilized in solid-phase peptide synthesis, and what critical parameters influence its coupling efficiency?

- Methodology : Boc-Lys(Boc)-ONp is commonly employed as a protected lysine derivative for introducing branching points in peptide chains. The active ester (ONp, para-nitrophenyl) facilitates nucleophilic substitution with amine groups under mild conditions. Key parameters include:

- Solvent choice : DMF or DCM for optimal solubility and reaction kinetics .

- Coupling agents : Use of HBTU or DIC/HOBt to enhance activation efficiency .

- Deprotection conditions : TFA with scavengers (e.g., H₂O, TIS) for Boc group removal without side reactions .

Q. What analytical techniques are essential for characterizing Boc-Lys(Boc)-ONp derivatives, and how can conflicting spectral data be resolved?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of lysine ε-amine modification. Discrepancies in peak integration may arise from incomplete Boc deprotection or steric hindrance .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities like residual ONp or hydrolyzed byproducts .

- IR Spectroscopy : Confirms ester carbonyl peaks (~1740 cm⁻¹) and absence of free amines post-coupling .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of Boc-Lys(Boc)-ONp in multi-step dendritic molecule synthesis?

- Methodology :

- Stepwise Protection : Use orthogonal protecting groups (e.g., Fmoc for α-amine, Boc for ε-amine) to control branching points .

- Kinetic Control : Adjust reaction temperature (0–25°C) and reagent addition rates to favor ε-amine coupling over α-amine reactivity .

- Computational Modeling : DFT calculations predict steric/electronic effects influencing nucleophilic attack sites .

Q. How does solvent polarity affect the reaction kinetics of Boc-Lys(Boc)-ONp in nucleophilic substitutions, and what mechanistic insights can guide solvent selection?

- Methodology :

- Solvent Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (DCM, THF) solvents. Higher polarity accelerates ONp leaving group departure but may destabilize intermediates .

- Kinetic Studies : Monitor ONp release via UV-vis at 400 nm (ε = 18,500 M⁻¹cm⁻¹) to quantify reaction progress .

- Transition-State Analysis : Hammett plots correlate solvent polarity (ET(30) scale) with activation energy for nucleophilic attack .

Experimental Design & Data Analysis

Q. How can researchers design controlled experiments to evaluate Boc-Lys(Boc)-ONp stability under varying pH conditions?

- Methodology :

- pH Profiling : Incubate Boc-Lys(Boc)-ONp in buffers (pH 2–12) and quantify degradation via HPLC at intervals (0, 24, 48 hrs) .

- Activation Energy Calculation : Use Arrhenius plots from accelerated stability studies (40–60°C) to predict shelf-life .

- Control Groups : Include Boc-Lys-OH and free ONp as degradation markers .

Q. What statistical approaches address batch-to-batch variability in Boc-Lys(Boc)-ONp synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, equivalents of reagent) .

- Multivariate Analysis : PCA identifies dominant factors (e.g., solvent purity, stirring speed) contributing to yield fluctuations .

- Quality Control : Implement in-process checks (TLC monitoring) and post-synthesis purity thresholds (>95% by HPLC) .

Research Gaps & Future Directions

Q. What unresolved challenges exist in scaling Boc-Lys(Boc)-ONp-mediated reactions for large biomolecular assemblies?

- Current Limitations :

- Steric Hindrance : Reduced coupling efficiency in sterically crowded environments (e.g., multi-arm dendrimers) .

- Side Reactions : Competing hydrolysis or epimerization in prolonged reactions .

- Proposed Solutions :

- Flow Chemistry : Continuous flow systems improve mixing and reduce reaction times .

- Enzyme-Mediated Coupling : Lipases or proteases for regioselective modifications under aqueous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.